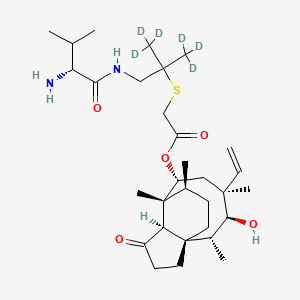

Valnemulin-d6

Description

Contextualization of Valnemulin (B25052) and its Analogues in Scientific Inquiry

Valnemulin is a semi-synthetic antibiotic belonging to the pleuromutilin (B8085454) class. researchgate.net These antibiotics function by inhibiting protein synthesis in susceptible bacteria by binding to the peptidyl transferase center of the 50S ribosomal subunit. medchemexpress.comeuropa.eu Valnemulin and its analogue, tiamulin, have been established in veterinary medicine for treating respiratory and intestinal infections in animals like pigs and poultry. nih.gov

Scientific interest in Valnemulin extends beyond its clinical use. It is known to be extensively metabolized in animals, with research identifying a large number of metabolites. nih.govacs.org Studies using advanced techniques like ultra-performance liquid chromatography–quadrupole/time-of-flight hybrid mass spectrometry (UPLC-Q/TOF-MS) have detected over 70 metabolites in species such as rats and swine. nih.gov The primary metabolic pathways include hydroxylation of the mutilin (B591076) core and side chain, oxidation of the sulfur atom, and hydrolysis of the amido bond. researchgate.netnih.gov Hydroxylation is considered a primary route of metabolism. researchgate.net This complex metabolic profile makes Valnemulin and its analogues subjects of ongoing research to understand their biotransformation, which is crucial for assessing both efficacy and safety. nih.govacs.org Furthermore, with rising antibiotic resistance, novel pleuromutilin derivatives based on the structure of compounds like Valnemulin are being synthesized and evaluated to develop new agents against resistant pathogens. researchgate.netnih.gov

Strategic Role of Deuterated Compounds in Biomedical Research

Deuterated compounds are small molecules in which one or more hydrogen atoms (protium) have been replaced by deuterium (B1214612), a stable, non-radioactive heavy isotope of hydrogen. wikipedia.orgdovepress.com This seemingly minor structural change does not typically alter a molecule's shape or its interaction with biological targets but can significantly impact its metabolic fate. dovepress.comalfa-chemistry.com The strategic use of deuteration in biomedical research is primarily based on the kinetic isotope effect (KIE) . portico.orgresearchgate.net

The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. portico.org Consequently, more energy is required to break a C-D bond, causing reactions where C-H bond cleavage is the rate-determining step to proceed more slowly. portico.org Many drug metabolism processes, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve such C-H bond cleavage. researchgate.netnih.gov By selectively replacing hydrogen with deuterium at a site of metabolic attack, researchers can slow down a molecule's breakdown. dovepress.comportico.org This strategy has been explored to improve the pharmacokinetic properties of drugs by increasing their half-life and systemic exposure, which could lead to more consistent therapeutic levels. wikipedia.orgnih.gov

Beyond altering pharmacokinetics, deuterated compounds are invaluable tools in research and development. They are widely used as internal standards in analytical techniques like mass spectrometry for the precise quantification of their non-deuterated counterparts in biological samples. wiseguyreports.com They also serve as mechanistic probes to elucidate metabolic pathways and study drug disposition (absorption, distribution, metabolism, and excretion).

Foundational Rationale for the Academic Investigation of Valnemulin-d6

The academic investigation of this compound is founded on its utility as a stable isotope-labeled standard and as a probe for metabolic research. Given that the parent drug, Valnemulin, undergoes extensive and complex metabolism, understanding its biotransformation pathways is a significant area of study. nih.govacs.org this compound serves as an ideal internal standard for quantitative analysis in complex biological matrices like tissues or environmental samples like manure. wur.nl In methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), adding a known quantity of this compound to a sample allows for highly accurate measurement of the native Valnemulin by correcting for variations during sample preparation and analysis. d-nb.info

Furthermore, the principles of the kinetic isotope effect provide a strong rationale for using this compound in metabolic studies. By synthesizing versions of Valnemulin deuterated at specific positions known to be sites of metabolism, researchers can investigate the impact on its metabolic rate. This can help identify which metabolic pathways are most critical to its clearance and how its metabolic profile might be altered. While this compound itself is primarily used as an analytical tool, such studies contribute to the broader scientific goal of designing next-generation antibiotic analogues with potentially improved metabolic stability and pharmacokinetic profiles.

Data Tables

Table 1: Chemical Properties of this compound This table outlines the basic chemical identifiers and properties for the deuterated compound this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | scbt.com |

| Molecular Formula | C₃₁H₄₆D₆N₂O₅S | scbt.com |

| Molecular Weight | 570.86 g/mol | scbt.com |

| CAS Number | 2699608-07-4 | pharmaffiliates.com |

| Isotope Label | Deuterium | lgcstandards.com |

Table 2: Major Metabolic Pathways of Valnemulin This table summarizes the primary biotransformation routes for Valnemulin as identified in scientific literature.

| Metabolic Pathway | Description | Species Observed In | Source(s) |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the mutilin ring system (e.g., at the 2β and 8α positions) or the side chain. This is proposed as the primary metabolic route. | Rats, Swine, Chickens | researchgate.netnih.gov |

| S-Oxidation | Oxidation of the sulfur atom in the side chain to form S-oxides. | Rats, Swine, Chickens | researchgate.netnih.gov |

| Hydrolysis | Cleavage of the amido bond in the side chain. | Rats, Swine, Chickens | researchgate.netnih.gov |

| Acetylation | Addition of an acetyl group to the amino group of the side chain. | Rats, Swine, Chickens | researchgate.netnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C31H52N2O5S |

|---|---|

Molecular Weight |

570.9 g/mol |

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[[(2R)-2-amino-3-methylbutanoyl]amino]methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl]sulfanylacetate |

InChI |

InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20-,22+,24+,25-,26-,29+,30-,31-/m0/s1/i6D3,7D3 |

InChI Key |

LLYYNOVSVPBRGV-UPYBRTQDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CNC(=O)[C@@H](C(C)C)N)(C([2H])([2H])[2H])SCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C |

Origin of Product |

United States |

Advanced Synthetic Pathways and Isotopic Labeling Strategies for Valnemulin D6

Methodological Approaches for Stereoselective Synthesis of Valnemulin (B25052) Precursors

The synthesis of Valnemulin, and by extension Valnemulin-d6, originates from the naturally occurring antibiotic pleuromutilin (B8085454), produced by fermentation of Clitopilus passeckerianus. newdrugapprovals.org The core tricyclic skeleton of pleuromutilin presents a formidable stereochemical challenge to total synthesis. caltech.edu Modern synthetic strategies focus on modular and enantioselective routes to construct the pleuromutilin core, allowing for structural variations. caltech.eduresearchgate.net

Key precursors for the semisynthesis of Valnemulin include a tosylated pleuromutilin derivative. chemicalbook.com The synthesis of these precursors often involves the following key steps:

Protection of Hydroxyl Groups: The hydroxyl groups on the pleuromutilin core, particularly at the C-14 position, are often protected to allow for selective modification at other sites.

Activation of the C-22 Position: The C-22 hydroxyl group of the mutilin (B591076) side chain is typically converted to a good leaving group, such as a tosylate, to facilitate nucleophilic substitution. chemicalbook.com

Stereoselective Introduction of the Side Chain: The complex side chain of Valnemulin is introduced through a series of reactions, often involving the coupling of a protected valine amino acid. chemicalbook.com

Recent advancements in synthetic organic chemistry have led to the development of more efficient and stereocontrolled methods for constructing the pleuromutilin skeleton from simpler starting materials. These methods often employ powerful reactions such as intramolecular Diels-Alder reactions, ring-closing metathesis, and stereoselective aldol (B89426) reactions to establish the intricate ring system and its stereocenters. researchgate.netnih.gov

Isotopic Deuteration Techniques and Methodologies for this compound Production

The production of this compound involves the introduction of six deuterium (B1214612) atoms into the valnemulin molecule. The most common position for deuteration is the dimethyl groups of the 1,1-dimethylethylthio moiety in the side chain. lgcstandards.compharmaffiliates.com

Mechanisms of Deuterium Incorporation

The incorporation of deuterium is typically achieved through the use of a deuterated building block during the synthesis. In the case of this compound, this involves the use of deuterated 2-amino-1,1-dimethylethylthiol. This deuterated thiol can be synthesized from deuterated starting materials, such as deuterated isobutyraldehyde (B47883) or deuterated acetone.

The reaction sequence for introducing the deuterated side chain generally follows these steps:

Synthesis of Deuterated Thiol: A key intermediate, 2-amino-1,1-dimethylethylthiol-d6, is synthesized. This involves reactions where deuterium atoms are introduced, for example, through the use of deuterated reducing agents or by exchange reactions in heavy water (D₂O) under basic or acidic conditions.

Nucleophilic Substitution: The tosylated pleuromutilin precursor is reacted with the deuterated thiol. The thiol group displaces the tosylate group at the C-22 position of the mutilin core. chemicalbook.com

Coupling with Valine: The free amine of the newly introduced side chain is then coupled with a protected (R)-valine. chemicalbook.com

Deprotection: Finally, any protecting groups are removed to yield this compound. chemicalbook.com

Optimization Parameters for Deuteration Yield and Isotopic Purity

Achieving high deuteration yield and isotopic purity is critical for the utility of this compound as an internal standard. Key optimization parameters include:

Purity of Deuterated Reagents: The isotopic purity of the deuterated starting materials directly impacts the final isotopic enrichment of this compound. High-purity deuterated reagents are essential.

Reaction Conditions: Reaction conditions, such as temperature, reaction time, and solvent, are optimized to maximize the yield of the desired product and minimize side reactions that could lead to isotopic scrambling or degradation of the molecule.

Purification Methods: Rigorous purification of the final product is necessary to remove any unlabelled Valnemulin or other impurities. High-performance liquid chromatography (HPLC) is often employed for this purpose. lgcstandards.com

Rigorous Analytical Characterization of this compound Isotopic Enrichment and Chemical Purity

The final this compound product must be thoroughly characterized to confirm its chemical identity, purity, and isotopic enrichment. The primary analytical techniques used for this purpose are:

Mass Spectrometry (MS): Mass spectrometry is the most critical tool for determining the isotopic enrichment of this compound. By comparing the mass spectra of the deuterated and non-deuterated compounds, the degree of deuterium incorporation can be precisely quantified. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is used to fragment the molecule and confirm the location of the deuterium labels. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the this compound sample. lgcstandards.com By comparing the retention time of the sample to that of a known standard, and by analyzing the peak area, the purity can be accurately assessed. A purity of greater than 95% is often required for use as an analytical standard. lgcstandards.com

Table 1: Analytical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₆D₆N₂O₅S | pharmaffiliates.comscbt.com |

| Molecular Weight | 570.86 g/mol | pharmaffiliates.comscbt.com |

| CAS Number | 2699608-07-4 | pharmaffiliates.com |

| Purity (HPLC) | >95% | lgcstandards.com |

| Storage Temperature | -20°C | lgcstandards.com |

Sophisticated Analytical Methodologies Utilizing Valnemulin D6

Development of Quantitative Bioanalytical Assays Employing Valnemulin-d6 as an Internal Standard

The development of robust quantitative bioanalytical assays is essential for monitoring veterinary drug residues in food products and for pharmacokinetic studies. researchgate.netbioanalysis-zone.com this compound is instrumental in these methods, particularly those utilizing mass spectrometry.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Methodologies

HPLC-MS/MS is a powerful and widely used technique for the sensitive and selective quantification of chemical residues in complex samples. researchgate.neteuropa.eueijppr.com The use of this compound as an internal standard is a key component in methods developed for the determination of valnemulin (B25052) in various animal tissues and feed. europa.euresearchgate.netresearchgate.net

In these methods, tissue or feed samples are typically extracted, and the extract is cleaned up before being injected into the HPLC system. europa.eunih.gov The HPLC separates the components of the mixture, and the tandem mass spectrometer provides highly selective and sensitive detection. eijppr.com this compound, added to the sample at a known concentration at the beginning of the sample preparation process, co-elutes with valnemulin and is detected simultaneously. clearsynth.comkcasbio.com By comparing the response of valnemulin to that of this compound, accurate quantification can be achieved, compensating for any analyte loss during sample preparation and for matrix effects that can suppress or enhance the instrument's response. clearsynth.comeijppr.com

For instance, a validated HPLC-MS/MS method for the determination of valnemulin in swine and bovine tissues utilized a gradient separation on a C18 column with a mobile phase of water and acetonitrile (B52724). nih.gov The analysis was performed in multiple reaction monitoring (MRM) mode, which enhances specificity. nih.gov The inclusion of an internal standard like this compound is crucial for the reliability of such methods. clearsynth.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

UPLC-MS/MS represents an advancement over conventional HPLC-MS/MS, offering faster analysis times and improved resolution and sensitivity. waters.com These advantages are particularly beneficial for high-throughput screening of multiple analytes. The application of UPLC-MS/MS with this compound as an internal standard has been demonstrated in the analysis of valnemulin and its metabolites in various biological matrices. mdpi.comresearchgate.net

A study detailing the simultaneous determination of valnemulin and its metabolites in crucian carp (B13450389) utilized a UPLC-MS/MS method. mdpi.com This approach allowed for the efficient separation and quantification of the parent drug and its metabolic products. mdpi.com The use of a deuterated internal standard like this compound is critical in such metabolic studies to accurately track the distribution and transformation of the drug in the organism. clearsynth.com The enhanced speed and sensitivity of UPLC technology contribute to more efficient and comprehensive bioanalytical studies. waters.com

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, enabling the confident identification and quantification of compounds in complex samples. acs.orgresearchgate.netnih.gov In the context of valnemulin analysis, HRMS is employed for both targeted quantification and non-targeted screening of residues and metabolites. nih.govresearchgate.netvliz.be

The use of this compound in HRMS applications serves the same fundamental purpose as in tandem MS: to ensure accurate quantification by correcting for analytical variability. clearsynth.com The high resolving power of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the differentiation of analytes from matrix interferences with very similar nominal masses, thereby increasing the selectivity and reliability of the analysis. nih.gov This is particularly valuable in multi-residue screening methods where a large number of compounds are analyzed simultaneously. vliz.be

For example, an LC-Orbitrap-HRMS method was developed for the multiresidue determination of various antibiotics, including pleuromutilins, in milk. nih.gov While this specific study may not have used this compound, the principles of using a stable isotope-labeled internal standard are directly applicable and highly recommended for such demanding analytical tasks to achieve the required accuracy and precision. kcasbio.com

Validation Protocols and Performance Parameters for this compound-Based Analytical Methods

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. pmda.go.jpeuropa.eu For quantitative bioanalytical methods using this compound, validation protocols assess several key performance parameters.

Investigations into Selectivity and Matrix Effects

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. pmda.go.jpapvma.gov.auut.ee In the context of methods using this compound, selectivity is demonstrated by showing that no interfering peaks from the matrix are observed at the retention time of valnemulin and its deuterated internal standard. apvma.gov.au This is typically assessed by analyzing blank matrix samples from at least six different sources. pmda.go.jp

Matrix effects are the suppression or enhancement of the analyte's signal due to co-eluting components from the sample matrix. eijppr.com This is a significant concern in LC-MS/MS analysis. eijppr.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar signal suppression or enhancement. clearsynth.comkcasbio.com The matrix effect is quantitatively assessed by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solvent solution. The precision of the matrix factor across different matrix sources should typically not exceed 15%. pmda.go.jp

| Parameter | Description | Assessment | Acceptance Criteria |

| Selectivity | The ability to measure the analyte without interference from other matrix components. apvma.gov.auut.ee | Analysis of blank matrix samples from multiple sources. pmda.go.jp | No significant interfering peaks at the retention times of the analyte and internal standard. apvma.gov.au |

| Matrix Effect | Alteration of analyte response due to co-eluting matrix components. eijppr.com | Comparison of analyte response in post-extraction spiked matrix versus neat solution. pmda.go.jp | The coefficient of variation (CV) of the matrix factor from at least 6 different matrix lots should be ≤15%. pmda.go.jp |

Assessment of Linearity and Calibration Curve Performance

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. gmpinsiders.com A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the known concentrations of calibration standards. demarcheiso17025.com

For methods employing this compound, the calibration curve is typically prepared in the same biological matrix as the samples to be analyzed (matrix-matched calibration) or by using a surrogate matrix. europa.eu The performance of the calibration curve is evaluated by its correlation coefficient (r²) or coefficient of determination (R²), which should ideally be close to 1, often with an acceptance criterion of >0.99. gmpinsiders.comnih.gov The linearity of the method is established over a defined concentration range that is relevant to the expected concentrations in the study samples. gmpinsiders.com

| Performance Parameter | Description | Typical Acceptance Criteria |

| Correlation Coefficient (r or r²) | A measure of how well the data points fit the regression line. gmpinsiders.com | r² > 0.99 nih.gov |

| Calibration Range | The range of concentrations over which the method is linear, accurate, and precise. gmpinsiders.com | Defined by the lower and upper limits of quantification (LLOQ and ULOQ). |

| Back-calculated Concentrations | Concentrations of calibration standards calculated from the regression equation. | Should be within ±15% of the nominal value (±20% for LLOQ). |

The use of this compound as an internal standard significantly improves the linearity and reproducibility of the calibration curve by correcting for variability in sample processing and instrument response. clearsynth.comkcasbio.com

Evaluation of Precision, Accuracy, and Recovery

The validation of an analytical method is a prerequisite for its application in routine analysis, ensuring the reliability of the generated data. Precision, accuracy, and recovery are fundamental parameters evaluated during method validation. This compound is instrumental in these evaluations, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. apvma.gov.au It is typically reported as the relative standard deviation (RSD). Accuracy refers to the closeness of the mean test results to the true value, often expressed as percent recovery. chromatographyonline.comRecovery is the measure of the efficiency of an analytical method, determined by the proportion of the analyte extracted and detected.

Multiple studies have validated methods for quantifying valnemulin in various complex matrices, demonstrating high levels of precision and accuracy, facilitated by the use of internal standards like this compound.

For instance, a sensitive and reliable ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the determination of valnemulin in swine and bovine tissues (muscle, liver, and kidney). The method reported excellent mean recoveries, ranging from 93.4% to 104.3%, with relative standard deviations between 3.3% and 10.7%. nih.gov Another study focusing on porcine tissues found mean recoveries between 80.5% and 94.8%, with both intra-day and inter-day RSDs below 10%. researchgate.net

In the context of animal feed, a notoriously complex matrix, a method involving liquid chromatography-electrospray tandem mass spectrometry achieved mean recoveries from 79.7% to 92.6%, with within-laboratory reproducibility RSDs ranging from 6.2% to 12.1%. nih.gov Similarly, a high-performance liquid chromatography (HPLC) method using molecularly imprinted solid-phase extraction for cleanup reported recoveries from feed samples between 76.0% and 94.4%, with RSDs under 9%. nih.gov

The data below summarizes the performance characteristics of various validated methods for valnemulin quantification.

| Matrix | Analytical Method | Mean Recovery (%) | Precision (RSD %) | Source |

|---|---|---|---|---|

| Swine and Bovine Tissues | UHPLC-MS/MS | 93.4 - 104.3 | 3.3 - 10.7 | nih.gov |

| Porcine Tissues | HPLC | 80.5 - 94.8 | <10 | researchgate.net |

| Animal Feed | LC-ESI-MS/MS | 79.7 - 92.6 | 6.2 - 12.1 | nih.gov |

| Feed | HPLC-UV | 76.0 - 94.4 | <9 | nih.gov |

Advanced Sample Preparation Techniques for this compound Quantification in Complex Matrices

The accurate quantification of this compound, and by extension valnemulin, from complex matrices such as animal tissues, feed, and feathers necessitates robust and efficient sample preparation techniques. The primary goals of sample preparation are to extract the analyte from the matrix, remove interfering substances, and concentrate the sample to meet the sensitivity requirements of the analytical instrument. chinacloudapi.cnnist.gov

Solid-Phase Extraction (SPE) is a widely employed technique for the cleanup of valnemulin extracts. nist.gov One validated UHPLC-MS/MS method for swine and bovine tissues involves an initial extraction with a solution of acetonitrile and hydrochloric acid, followed by a defatting step with n-hexane. The subsequent cleanup is performed using SPE cartridges with a polymeric sorbent, which effectively removes matrix components that could interfere with the analysis. nih.gov For the analysis of antibiotics in chicken feathers, a method was developed that uses extraction with a trifluoroacetic acid/methanol solution and a McIlvain-EDTA buffer, followed by SPE cleanup. d-nb.info This highlights the adaptability of SPE for diverse and challenging matrices.

Liquid-Liquid Extraction (LLE) , also known as solvent extraction, is another common technique used for sample cleanup. It operates on the principle of partitioning the analyte between two immiscible liquid phases. A method for determining valnemulin in animal feed utilizes a simple cleanup based on solvent extraction followed by a liquid partition step before analysis by LC-MS/MS. nih.govresearchgate.net

Molecularly Imprinted Solid-Phase Extraction (MISPE) represents a more advanced and highly selective sample preparation technique. This method uses molecularly imprinted polymers (MIPs) that are synthesized to have cavities specifically shaped to recognize and bind to a target analyte, in this case, valnemulin. A method for analyzing valnemulin in feed samples involved extraction with ethyl acetate (B1210297) under alkaline conditions, followed by a highly selective cleanup step using a MISPE cartridge. nih.gov This approach provides higher recoveries and fewer matrix interferences compared to conventional SPE methods. researchgate.net

The choice of sample preparation technique is dictated by the complexity of the matrix, the concentration of the analyte, and the requirements of the subsequent analytical determination. The use of this compound as an internal standard is crucial across all these techniques to ensure that any variability or loss of analyte during these multi-step procedures is accounted for, leading to highly accurate and reliable quantification.

| Matrix | Sample Preparation Technique | Key Steps | Source |

|---|---|---|---|

| Swine and Bovine Tissues | Solid-Phase Extraction (SPE) | Extraction with Acetonitrile/HCl, defatting with n-hexane, cleanup with polymeric SPE cartridge. | nih.gov |

| Animal Feed | Liquid-Liquid Extraction (LLE) | Simple solvent extraction and liquid partition. | nih.govresearchgate.net |

| Feed | Molecularly Imprinted SPE (MISPE) | Extraction with ethyl acetate, cleanup with specific MIP cartridge. | nih.gov |

| Chicken Feathers | Solid-Phase Extraction (SPE) | Extraction with TFA/Methanol and McIlvain-EDTA buffer, followed by SPE cleanup. | d-nb.info |

Preclinical Metabolic Disposition and Pharmacokinetic Investigations of Valnemulin D6

In Vitro Metabolic Stability Assessments Using Valnemulin-d6 as a Probe

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. gerstel.com These assays measure the rate at which a compound is metabolized by liver enzymes. This compound is indispensable in these studies for the precise quantification of the parent compound, valnemulin (B25052).

Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. thermofisher.com The stability of a drug candidate in the presence of liver microsomes is a key indicator of its metabolic clearance rate.

In a typical assay, valnemulin is incubated with pooled liver microsomes from preclinical species (e.g., rat, pig, chicken) or humans in the presence of the necessary cofactor, NADPH. gerstel.comnih.gov Aliquots are taken at various time points, and the metabolic reaction is stopped. This compound is then added to each sample as an internal standard before analysis by LC-MS/MS. This allows for the accurate determination of the remaining concentration of valnemulin over time, correcting for any variability in sample preparation or instrument response.

Research indicates that valnemulin is rapidly metabolized in liver microsomes. One study noted that the in vitro half-life (t½) of valnemulin in rat liver microsomes was extremely short at 0.58 minutes, highlighting its high susceptibility to microsomal metabolism. researchgate.net Another study identified seven potential metabolites of valnemulin after incubation with swine liver microsomes and NADPH. nih.gov The primary metabolites formed were 2β-hydroxyvalnemulin (V1) and 8α-hydroxyvalnemulin (V2), with their formation being over 50-fold higher in the presence of NADPH, confirming CYP-mediated metabolism. nih.gov

Table 1: In Vitro Metabolic Stability of Valnemulin in Rat Liver Microsomes

| Compound | Half-life (t½) in minutes |

|---|---|

| Valnemulin | 0.58 researchgate.net |

| Comparator | >60 researchgate.net |

Data derived from studies where this compound would be used as an internal standard for quantification.

Plasma stability assays are conducted to evaluate the susceptibility of a drug to degradation by enzymes present in blood plasma, such as esterases and amidases, as well as to assess its general chemical stability in a biological matrix. The methodology is similar to microsomal assays, where valnemulin is incubated in plasma from different species. This compound is used as the internal standard for quantification. Studies have shown that the stability of valnemulin can be temperature-dependent; for instance, stability for up to 50 days was observed in serum and plasma at -70°C, but not at -20°C, where a 25% to 35% reduction occurred. pharm-analyt.com

Hepatic Microsomal Stability Studies

Identification and Structural Elucidation of this compound Metabolites

Since this compound is metabolically equivalent to valnemulin, it is expected to form the exact same metabolites. The use of stable isotope-labeled compounds can aid in metabolite identification by producing characteristic isotopic patterns in mass spectra. However, the primary role of this compound remains as an internal standard for quantifying the parent drug during in vivo metabolite profiling studies.

Metabolite profiling involves identifying and quantifying the metabolites of a drug in biological samples (urine, feces, bile, plasma) from preclinical animal models. These studies are crucial for understanding clearance pathways and identifying any unique or disproportionate metabolites in humans compared to toxicology species.

Studies on valnemulin have been conducted in rats, chickens, and pigs. nih.govnih.gov After oral administration of valnemulin, excreta and bile are collected over time. Samples are processed and analyzed, typically by high-resolution mass spectrometry, to detect potential metabolites. In these complex matrices, the use of this compound as an internal standard for the parent drug is crucial for building a comprehensive pharmacokinetic picture.

Valnemulin is extensively metabolized. europa.eueuropa.eu In pigs, over 11 metabolites have been detected in bile. nih.gov In rats, chickens, and pigs, a total of 75, 61, and 74 metabolites have been identified, respectively. nih.govnih.gov The main metabolic pathways are consistent across these species and include:

Hydroxylation: This is the primary metabolic route, occurring on both the mutilin (B591076) core (the ring system) and the side chain. nih.govnih.gov 2β-hydroxyvalnemulin and 8α-hydroxyvalnemulin were identified as major metabolites in rats and pigs. nih.govnih.gov

Oxidation: The sulfur atom in the side chain is oxidized to form S-oxides, which was a major metabolic pathway in chickens. nih.govnih.gov

Hydrolysis: Cleavage of the amido bond in the side chain. nih.govnih.gov

Acetylation: Addition of an acetyl group to the amido of the side chain. nih.govnih.gov

The identification and structural elucidation of metabolites rely heavily on advanced analytical techniques. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) is a powerful tool used for this purpose. researchgate.netnih.govnih.gov Its high resolution, mass accuracy, and sensitivity enable the detection of low-level metabolites and the determination of their elemental composition. researchgate.net

In a typical workflow, data processing software is used to screen for potential metabolites by looking for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation). nih.gov The structures of these potential metabolites are then confirmed by analyzing their fragmentation patterns in tandem mass spectrometry (MS/MS) mode and comparing them to the fragmentation of the parent drug, valnemulin. researchgate.netnih.gov While not explicitly reported for valnemulin, studies with deuterated compounds can sometimes help differentiate between metabolic pathways.

Metabolite Profiling Strategies in Preclinical Models

Preclinical Pharmacokinetic Modeling Facilitated by this compound as a Tracer

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. researchgate.netfrontiersin.org The generation of accurate and precise plasma concentration-time data is the foundation of any reliable PK model. This compound, as a stable isotope-labeled internal standard, is essential for generating this high-quality data through validated LC-MS/MS bioanalytical methods. nih.gov

Pharmacokinetic studies for valnemulin have been performed in various preclinical species, including chickens, ducks, rabbits, and pigs. nih.govresearchgate.netnih.govnih.govnih.gov These studies show that valnemulin is generally characterized by rapid absorption and wide distribution into tissues. europa.euresearchgate.netnih.gov The elimination half-life is relatively short, ranging from approximately 1.3 to 4.8 hours depending on the species and route of administration. europa.eueuropa.eunih.gov The extensive first-pass effect after oral administration leads to variable bioavailability. europa.eu

Table 2: Selected Pharmacokinetic Parameters of Valnemulin in Different Preclinical Species

| Species | Route | Cmax (μg/mL) | Tmax (h) | t½ (h) | Bioavailability (F%) | Reference |

|---|---|---|---|---|---|---|

| Broiler Chickens | IV | - | - | 2.85 | - | researchgate.net |

| Broiler Chickens | IM | 2.2 | 0.43 | - | 88.81 | researchgate.net |

| Broiler Chickens | Oral | 0.66 | 1.54 | - | 74.42 | researchgate.net |

| Layer Chickens | Oral | - | - | - | 52.64 | nih.gov |

| Muscovy Ducks | Oral | 0.12 | 1.80 | 4.83 | 37 | nih.gov |

| Rabbits | IV | - | - | 2.94 | - | nih.gov |

| Pigs | Oral | - | - | 1.3-2.7 | - | europa.eueuropa.eu |

This data is for the parent compound, valnemulin, where its quantification was enabled by an internal standard like this compound.

This data is then used to develop pharmacokinetic models, such as non-compartmental or population pharmacokinetic (PPK) models. nih.govresearchgate.net For instance, a PPK model in pigs described the drug's behavior with a one-compartmental model with first-order absorption, finding that body weight had a significant effect on clearance. nih.gov These models are crucial for understanding dose-exposure relationships and for designing effective dosing regimens in the target animal species. arvojournals.org

Absorption and Distribution Dynamics in Preclinical Models

Information regarding the absorption and distribution dynamics specifically for this compound in preclinical models is not available in the public domain. Scientific literature extensively covers the pharmacokinetics of the parent compound, valnemulin, in various animal species such as pigs and chickens. These studies detail its absorption rates, bioavailability, and tissue distribution. However, equivalent investigations focused solely on the deuterated isotopologue, this compound, have not been published.

In pharmacokinetic studies, deuterated compounds like this compound are most commonly used as internal standards for the quantification of the parent drug in biological samples by mass spectrometry. Their utility lies in the fact that their chemical and physical properties are nearly identical to the non-deuterated compound, but their increased mass allows them to be distinguished in analysis. While this implies that their absorption and distribution would be very similar to the parent compound, specific studies to confirm and quantify these parameters for this compound itself are not documented in the available scientific literature.

Elucidation of Excretion Pathways and Mass Balance Studies

There is no publicly available research detailing the excretion pathways or mass balance studies conducted specifically for this compound. Studies on the parent compound, valnemulin, have established its primary routes of excretion. For instance, in pigs, valnemulin is extensively metabolized and the majority of the administered dose is excreted via the bile, resulting in high concentrations in the feces. europa.eu

While it is hypothesized that this compound would follow the same excretion pathways as valnemulin due to the negligible impact of deuterium (B1214612) substitution on the metabolic processes, dedicated studies to confirm this and to establish a mass balance for the deuterated compound have not been reported. Mass balance studies, which typically use radiolabeled compounds to trace the drug and its metabolites throughout the body and in excreta, have been performed for valnemulin but not for this compound. europa.eu Without such studies, a definitive elucidation of the excretion pathways and quantitative mass balance for this compound remains unavailable.

Mechanistic Research and Target Interaction Studies Involving Valnemulin D6

Elucidation of Molecular Mechanisms of Action Using Labeled Probes

The primary molecular mechanism of Valnemulin (B25052) is the inhibition of protein synthesis in susceptible bacteria. medchemexpress.comwikipedia.org It achieves this by targeting the bacterial ribosome. europa.eu Using isotopically labeled probes like Valnemulin-d6 allows researchers to meticulously track the molecule's journey to its target and its subsequent interactions, providing clear insights into its mode of action. The use of a deuterated standard is crucial for quantitative analysis in complex biological matrices via mass spectrometry, helping to distinguish the compound from metabolic products and endogenous substances.

Valnemulin and its derivatives exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome. medchemexpress.comnih.gov Specifically, the binding site is located at the peptidyl transferase center (PTC), a critical region within the 23S rRNA component responsible for catalyzing peptide bond formation. semanticscholar.orgresearchgate.net By binding to the PTC, Valnemulin physically obstructs the placement of transfer RNA (tRNA) molecules, thereby halting protein elongation. researchgate.net

The affinity of a compound for its target is a key determinant of its potency. In the study of pleuromutilin (B8085454) derivatives, techniques such as Surface Plasmon Resonance (SPR) are employed to quantify binding affinity. semanticscholar.org These studies measure the dissociation constant (K D ), where a lower K D value signifies a stronger binding interaction. This compound can be used in such assays as a stable analytical tool to obtain precise binding kinetics. While specific K D values for this compound are not publicly documented, studies on analogous pleuromutilin derivatives provide representative data on their affinity for the 50S ribosome. semanticscholar.org

Table 1: Illustrative Binding Affinities of Pleuromutilin Derivatives for the 50S Ribosome This table presents data for pleuromutilin derivatives to demonstrate the typical affinity range for this class of compounds as determined by Surface Plasmon Resonance (SPR).

| Compound | Target | K D (M) | Reference |

| Derivative 50 | 50S Ribosome | 2.32 x 10⁻⁸ | semanticscholar.org |

| Derivative 64 | 50S Ribosome | 5.10 x 10⁻⁵ | semanticscholar.org |

Molecular docking studies further illuminate these interactions, calculating binding free energy and identifying the specific nucleotides involved, such as G2088, G2532, and A2466 in the 23S rRNA. mdpi.com

Enzyme inhibition kinetics are fundamental to understanding how a drug affects its target. Key parameters in these studies include the Michaelis-Menten constant (K m ) and the maximum reaction velocity (V max ). K m represents the substrate concentration at which the reaction rate is half of V max and is an inverse measure of the substrate's affinity for the enzyme.

Deuterated analogs like this compound are particularly useful in these studies. The substitution of hydrogen with deuterium (B1214612) can slow down metabolic reactions that involve breaking a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This allows researchers to separate the effects of target binding from the effects of metabolic degradation when studying the drug's kinetics. musechem.com Valnemulin inhibits the peptidyl transferase reaction on the ribosome, which is a ribozyme (an RNA enzyme). The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by analyzing how the inhibitor affects K m and V max . ucdavis.edulibretexts.org

Table 2: Theoretical Effect of Inhibition Type on Kinetic Parameters This table outlines the expected changes in kinetic parameters for different modes of reversible enzyme inhibition.

| Inhibition Type | Apparent V max | Apparent K m | Description |

| Competitive | Unchanged | Increases | Inhibitor binds only to the free enzyme at the active site, competing with the substrate. ucdavis.edu |

| Non-competitive | Decreases | Unchanged | Inhibitor binds to a site other than the active site, affecting both the free enzyme and the enzyme-substrate complex. ucdavis.edu |

| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex at a site distinct from the active site. ucdavis.edulibretexts.org |

By using this compound in kinetic assays, researchers can obtain more accurate measurements of these parameters related to its ribosomal target, with reduced interference from metabolic processes.

Characterization of Binding Affinities with this compound

Cellular Permeability and Transport Studies with this compound

For an antibiotic to reach its intracellular target, it must first cross the bacterial cell envelope. Cellular permeability is therefore a critical factor in its efficacy. Some bacteria possess intrinsic resistance due to low permeability of their cell walls. asm.org Furthermore, many bacteria have evolved active transport systems, known as efflux pumps, that expel antibiotics from the cell, preventing them from reaching effective concentrations at their target site. google.comfrontiersin.org

Isotopically labeled compounds like this compound are invaluable for studying these processes. In cellular permeability assays, such as those using Caco-2 cell monolayers, this compound can be used to accurately quantify the rate of transport across cellular barriers. mdpi.com These assays determine the apparent permeability coefficient (P app ), which indicates how readily a compound can cross a cell membrane. Studies on related compounds have used such assays to predict permeability. lstmed.ac.uk

Table 3: Example Data from Cellular Transport Assays This table illustrates the type of data generated from permeability and efflux studies. Values are hypothetical and for illustrative purposes.

| Assay Type | Parameter | Description | Example Value |

| Permeability Assay (e.g., Caco-2) | P app (cm/s) | Measures the rate of drug passage across a cell monolayer. Higher values indicate better permeability. | 1.5 x 10⁻⁶ |

| Efflux Assay (e.g., with efflux pump overexpressing cells) | Efflux Ratio | The ratio of drug transport in the presence versus absence of an efflux pump inhibitor. A ratio >2 suggests the drug is a substrate for the pump. | 3.2 |

By using this compound, researchers can trace its movement, determine if it is a substrate for specific efflux pumps, and investigate ways to overcome this resistance mechanism.

Investigating Drug-Target Interactions through Isotopic Labeling Techniques

Isotopic labeling is a cornerstone for the definitive investigation of drug-target interactions. musechem.com The use of this compound allows for its unambiguous detection in complex biological samples, facilitating a range of analytical techniques to probe its binding at the molecular level.

The interaction of Valnemulin with its ribosomal target has been characterized through studies on the parent compound and its derivatives. These studies confirm that the pleuromutilin class of antibiotics binds within the PTC of the 50S ribosomal subunit. nih.govnih.gov Isotopic labeling with deuterium aids techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which can provide high-resolution structural information about the drug-target complex. lstmed.ac.uk This helps to precisely map the binding pocket and identify the key contact points between the drug and the ribosomal RNA.

Table 4: Summary of Techniques for Investigating Valnemulin-Target Interactions This table summarizes key research techniques and findings related to the interaction of pleuromutilin-class antibiotics with the bacterial ribosome.

| Technique | Purpose | Key Findings | Reference |

| Isotopic Labeling (with this compound) | Enables precise tracing and quantification of the drug in biological assays. | Distinguishes the drug from metabolites and endogenous molecules. | musechem.com |

| Surface Plasmon Resonance (SPR) | Measures real-time binding affinity and kinetics (k on , k off ). | Provides quantitative K D values, confirming high-affinity binding to the 50S ribosome. | semanticscholar.org |

| Molecular Docking | Computationally models the interaction between the drug and its target site. | Identifies key hydrogen bonds and interactions with specific 23S rRNA nucleotides (e.g., G2088, G2532). | mdpi.com |

| X-ray Crystallography / NMR | Provides high-resolution structural data of the drug-target complex. | Confirms the binding site within the peptidyl transferase center (PTC). | researchgate.net |

Through the integrated use of these techniques, greatly enhanced by the availability of isotopically labeled probes like this compound, a comprehensive understanding of the drug's interaction with its bacterial target can be achieved.

Applications of Valnemulin D6 in Drug Discovery and Development Research

Role as a Certified Reference Standard in Pharmaceutical Analysis

Valnemulin-d6 is widely utilized as a certified reference standard (CRS) in pharmaceutical analysis. axios-research.com As a stable isotope-labeled (SIL) internal standard, it is essential for the accurate quantification of valnemulin (B25052) in various matrices. lgcstandards.comwur.nl Regulatory bodies and pharmacopoeias, such as the European Pharmacopoeia (EP), provide certified valnemulin standards for quality control, method validation, and stability studies. axios-research.com

The primary application of this compound as a CRS is in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for detecting and quantifying compounds in complex mixtures. shimadzu.com.sgeuropa.euigminresearch.com In these methods, a known quantity of this compound is added to a sample containing an unknown quantity of valnemulin. Since this compound is chemically identical to valnemulin but has a different mass due to the deuterium (B1214612) atoms, it co-elutes with valnemulin during chromatography but can be distinguished by the mass spectrometer. This allows for precise quantification by correcting for any sample loss or variations in instrument response during analysis. wur.nl

These reference standards are meticulously characterized and are accompanied by a comprehensive Certificate of Analysis (COA), ensuring their purity and suitability for use in regulated pharmaceutical testing. axios-research.com The use of this compound as an internal standard is a key component of robust bioanalytical methods required for drug development and regulatory submissions. axios-research.com

Table 1: Properties of this compound Trifluoroacetic Acid Salt

| Property | Value |

|---|---|

| Molecular Formula | C33H47D6F3N2O7S |

| Molecular Weight | 667.87 |

| CAS Number | 1217627-44-5 |

| Purity | >95% (HPLC) |

| Storage Temperature | -20°C |

Data sourced from LGC Standards. lgcstandards.com

Utility in Quantitative Bioanalysis for Early-Stage Drug Candidate Screening

In the early stages of drug discovery, thousands of compounds are screened to identify promising candidates. Quantitative bioanalysis plays a crucial role in this process by determining the concentration of these candidates in biological matrices like plasma and urine. shimadzu.com.sgnih.gov This information is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug. shimadzu.com.sg

This compound is employed as an internal standard in high-throughput LC-MS/MS assays for the rapid and reliable quantification of valnemulin during these screening phases. waters.comevotec.com The use of a stable isotope-labeled internal standard like this compound enhances the precision and accuracy of these bioanalytical methods, which is critical for making informed " go/no-go " decisions about which compounds to advance in the development pipeline. evotec.com The sensitivity of these methods allows for the detection of low concentrations of the drug candidate, which is often necessary for pharmacokinetic studies. nih.govwaters.com

The development of robust and transferable bioanalytical methods is a significant challenge in drug discovery. waters.com The use of this compound helps to ensure the consistency and reliability of data generated across different studies and laboratories. evotec.com

Contribution to Lead Optimization through Metabolic Hot-Spot Identification

Once a lead compound is identified, the process of lead optimization aims to improve its pharmacological properties, such as efficacy and metabolic stability. A key aspect of this is identifying "metabolic hot-spots," which are sites on the molecule that are susceptible to metabolism by enzymes in the body. nih.gov This metabolic transformation can inactivate the drug or lead to the formation of toxic metabolites.

Studies on the metabolism of valnemulin have identified several key metabolic pathways, including hydroxylation of the mutilin (B591076) ring system and the side chain, as well as oxidation of the sulfur atom. nih.govnih.gov By using techniques like ultra-performance liquid chromatography-quadrupole/time-of-flight hybrid mass spectrometry (UPLC-Q/TOF-MS), researchers can identify the metabolites of valnemulin in various species. nih.govnih.gov

While direct studies detailing the use of this compound for metabolic hot-spot identification are not prevalent in the searched literature, the principles of using isotopically labeled compounds in such studies are well-established. Deuterium labeling at specific sites on a molecule can alter the rate of metabolism at that site (a phenomenon known as the kinetic isotope effect). By comparing the metabolic profile of the deuterated and non-deuterated compound, researchers can infer which positions are most susceptible to metabolic attack. This information is invaluable for medicinal chemists to strategically modify the lead compound to block or slow down metabolism at these "hot-spots," thereby improving its pharmacokinetic profile.

Application in Preclinical Absolute Bioavailability Determinations

Absolute bioavailability is a critical pharmacokinetic parameter that measures the fraction of an administered drug that reaches the systemic circulation unchanged. It is determined by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration. makhillpublications.conih.gov

In preclinical studies, this compound can be used as an internal standard for the accurate quantification of valnemulin in plasma samples collected after both oral and IV administration. makhillpublications.conih.gov This precise quantification is essential for the accurate calculation of bioavailability. Pharmacokinetic studies in various animal models have determined the bioavailability of valnemulin. makhillpublications.conih.gov

For instance, a study in swine showed that the oral bioavailability of valnemulin was approximately 57.43%. makhillpublications.co Another study in layer chickens reported an oral bioavailability of 52.64%. nih.gov These studies rely on robust analytical methods, often employing an internal standard like this compound, to generate the reliable concentration data needed for these pharmacokinetic calculations. This information is crucial for determining the appropriate route of administration and for designing further clinical studies.

Table 2: Pharmacokinetic Parameters of Valnemulin in Swine (10 mg/kg b.w., oral administration)

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | 0.59 ± 0.08 µg/mL |

| Time to Maximum Concentration (tmax) | 1.98 ± 0.21 h |

| Area Under the Curve (AUCinf) | 5.30 ± 0.37 (h*µg)/mL |

| Oral Bioavailability (F) | 57.43% |

Data sourced from the Journal of Animal and Veterinary Advances. makhillpublications.co

Emerging Research Directions and Future Perspectives for Valnemulin D6

Integration into Advanced Omics Research Platforms (e.g., Metabolomics, Lipidomics)

The fields of metabolomics and lipidomics, which involve the comprehensive study of metabolites and lipids in biological systems, are becoming increasingly vital in drug research. mdpi.comfrontiersin.orgnih.gov Valnemulin-d6 is critical for enhancing the accuracy and reliability of such studies focused on its parent compound, valnemulin (B25052).

As a stable isotope-labeled internal standard, this compound is essential for precise quantification in complex biological matrices like plasma, tissues, and feed. mdpi-res.comresearchgate.net This is crucial in metabolomics and lipidomics studies where understanding the metabolic fate of a drug is key. For instance, detailed metabolite profiling of valnemulin has been conducted in various animal species using high-resolution mass spectrometry, a cornerstone of metabolomics. nih.gov In these studies, a deuterated standard like this compound is indispensable for correcting for matrix effects and variations during sample preparation and analysis, ensuring that the measured levels of valnemulin and its metabolites are accurate.

Future research will likely see the expanded use of this compound in more sophisticated omics platforms. vliz.be This includes spatial metabolomics, which maps the distribution of metabolites within tissues, providing deeper insights into where a drug and its byproducts accumulate. mdpi.com Furthermore, lipidomics studies can elucidate how valnemulin treatment affects lipid metabolism and membrane composition in both target pathogens and host animals. uu.nlnih.gov In all these applications, this compound will serve as the gold-standard reference compound, enabling robust and reproducible data generation.

Table 1: Applications of this compound in Omics Research

| Research Area | Application of this compound | Research Goal |

|---|---|---|

| Metabolomics | Internal standard for LC-MS/MS analysis | To accurately quantify valnemulin and its metabolites in biological samples (e.g., liver, serum). nih.govfrontiersin.org |

| Lipidomics | Reference standard in lipid profiling | To investigate the impact of valnemulin on host and pathogen lipid metabolism and membrane composition. uu.nlbiocompare.com |

| Spatial Metabolomics | Internal standard for mass spectrometry imaging | To visualize the precise location and concentration of valnemulin within tissues. mdpi.com |

| Pharmacokinetics | Tracer in absorption, distribution, metabolism, and excretion (ADME) studies | To differentiate the administered drug from endogenous compounds and track its metabolic pathway. nih.gov |

Novel Applications in High-Throughput Screening Methodologies

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of thousands to millions of compounds to identify potential new drugs. labkey.com While this compound itself is not a therapeutic candidate, it has important potential applications within HTS workflows, particularly in the search for new antibiotics.

In HTS assays designed to discover new pleuromutilin-class antibiotics, this compound can be used as a reference or control compound. Its well-defined properties allow it to be used to validate assay performance and ensure the precision of automated liquid handling and detection systems. labkey.com

Furthermore, a critical part of modern drug discovery involves early-stage ADME and pharmacokinetic profiling, often conducted in a high-throughput manner. In these automated assays, this compound would be an ideal internal standard for the rapid quantification of new valnemulin analogs or other pleuromutilin (B8085454) derivatives generated through medicinal chemistry efforts. sciex.com This enables researchers to quickly assess the metabolic stability and other key properties of a large number of candidate compounds, accelerating the identification of promising leads. nih.gov

Table 2: Potential Roles of this compound in High-Throughput Screening

| HTS Application | Function of this compound | Benefit |

|---|---|---|

| New Antibiotic Discovery | Control or reference compound in screening assays | Ensures assay reliability and accuracy in identifying new pleuromutilin-like "hits". labkey.com |

| HTS-ADME/PK Studies | Internal standard for LC-MS/MS quantification | Facilitates rapid and accurate determination of the metabolic stability of new drug candidates. sciex.com |

| Compound Library QC | Quality control standard | Verifies the identity and concentration of valnemulin analogs within large chemical libraries. |

Development of Next-Generation Deuterated Drug Candidates Based on Valnemulin Scaffold

The successful development of deuterated drugs like deutetrabenazine has highlighted the therapeutic potential of using deuterium (B1214612) to improve a drug's pharmacokinetic profile. nih.govwikipedia.org This strategy, known as the "deuterium switch," involves replacing hydrogen atoms at sites of metabolism with deuterium. nih.gov The resulting carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic breakdown by enzymes like cytochrome P450. nih.gov

This approach offers several potential advantages:

Increased Half-Life: Slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing. wikipedia.orgnih.gov

Improved Safety Profile: Deuteration can reduce the formation of toxic metabolites, leading to a safer drug. nih.govgabarx.com

Enhanced Efficacy: By increasing the exposure of the parent drug, deuteration may improve its therapeutic effect. gabarx.com

The existence of this compound provides a proof of concept for the deuteration of the valnemulin scaffold. Future research could strategically place deuterium atoms at specific sites on the valnemulin molecule that are known to be susceptible to metabolism. Valnemulin undergoes extensive metabolism in animals, so there are multiple opportunities for such modification. nih.gov By creating novel deuterated analogs of valnemulin, it may be possible to develop a next-generation antibiotic with superior properties, such as improved bioavailability or a more favorable safety profile. researchgate.net

Computational Modeling and Simulation of this compound Behavior and Interactions

Computational tools, particularly molecular dynamics (MD) simulations, are powerful methods for studying the behavior of molecules at an atomic level. glycoforum.gr.jpelixir-europe.org These simulations can provide insights into how a drug molecule moves, flexes, and interacts with its biological target, such as a bacterial ribosome. mdpi.com

While no specific simulation studies on this compound have been published, the techniques are readily applicable. MD simulations could be used to compare the structural dynamics and binding interactions of valnemulin and this compound with their ribosomal target. mdpi.commedchemexpress.com This could reveal subtle differences in binding affinity or residence time caused by the deuterium substitution.

Furthermore, computational models are increasingly used to predict drug metabolism and potential interactions. mdpi.com Physiologically based pharmacokinetic (PBPK) models, for example, have been developed for valnemulin to simulate its distribution and clearance in different animal species. nih.gov These models could be refined using data from this compound studies to improve their predictive accuracy. Simulating the interaction of this compound with metabolic enzymes could also help rationalize the kinetic isotope effect and guide the design of future deuterated analogs with optimized metabolic stability. google.com

Q & A

Q. How should researchers design experiments to validate Valnemulin-d6 as an internal standard in pharmacokinetic studies?

Methodological Answer: To ensure validity, researchers must:

- Calibrate instrumentation (e.g., LC-MS/MS) using this compound against non-deuterated Valnemulin under controlled conditions (e.g., pH, temperature) to confirm isotopic purity and stability .

- Establish linearity and recovery rates through spiked matrix samples (plasma/tissue homogenates) across physiologically relevant concentrations .

- Include negative controls to rule out matrix interference and cross-reactivity .

- Document reproducibility via intra- and inter-day precision tests, adhering to FDA/EMA bioanalytical guidelines .

Basic Research Question

Q. What analytical parameters are critical for detecting this compound in complex biological matrices?

Methodological Answer: Key parameters include:

- Chromatographic separation : Optimize mobile phase composition (e.g., acetonitrile/ammonium formate) to resolve this compound from endogenous compounds .

- Mass spectrometry settings : Use multiple reaction monitoring (MRM) with transitions specific to this compound (e.g., m/z 411.3 → 143.1) and validate selectivity against metabolites .

- Limit of quantification (LOQ) : Determine via signal-to-noise ratios ≥10:1 and accuracy within ±15% .

Advanced Research Question

Q. How can researchers resolve contradictions in this compound stability data across different experimental conditions?

Methodological Answer:

- Contradiction analysis framework :

- Replicate conflicting studies under identical conditions (e.g., temperature, light exposure) to isolate variables .

- Apply PICO framework (Population: this compound; Intervention: storage conditions; Comparison: conflicting datasets; Outcome: stability half-life) to structure hypothesis testing .

- Use mixed-effects models to quantify variability sources (e.g., matrix composition, freeze-thaw cycles) .

- Ethical alignment : Ensure transparency in reporting negative results to avoid publication bias .

Advanced Research Question

Q. What strategies optimize this compound extraction protocols for tissue-specific bioavailability studies?

Methodological Answer:

- Design of Experiments (DOE) : Test extraction solvents (e.g., methanol vs. acetonitrile) and homogenization techniques (e.g., bead-beating vs. sonication) using factorial designs to maximize recovery .

- Cross-validation : Compare tissue-specific recovery rates (e.g., liver vs. kidney) using isotopic dilution assays .

- Uncertainty quantification : Report %RSD for inter-operator variability and instrument drift .

Advanced Research Question

Q. How can this compound be integrated into cross-disciplinary studies (e.g., antimicrobial resistance and pharmacokinetics)?

Methodological Answer:

- Define shared endpoints : For example, correlate this compound exposure levels with bacterial MIC (Minimum Inhibitory Concentration) shifts in in vitro infection models .

- Data harmonization : Use standardized metadata templates (e.g., MIAME for microarrays) to align pharmacokinetic and microbiological datasets .

- Collaborative frameworks : Establish shared protocols for sample handling to minimize pre-analytical variability .

Basic Research Question

Q. What are the best practices for ensuring this compound stability during long-term storage?

Methodological Answer:

- Storage conditions : Validate stability at -80°C in amber vials to prevent photodegradation; avoid repeated freeze-thaw cycles .

- Stability-indicating assays : Use forced degradation studies (e.g., heat, oxidation) to identify degradation products via high-resolution mass spectrometry .

- Documentation : Track storage duration and conditions in LIMS (Laboratory Information Management Systems) with audit trails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.